N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine
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Overview
Description
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine is a heterocyclic compound with the molecular formula C4H8N4O. It contains an oxadiazole ring, which is a five-membered ring consisting of one oxygen and two nitrogen atoms.
Mechanism of Action
Target of Action
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine, also known as N2,N2-Dimethyl-1,3,4-oxadiazole-2,5-diamine, is a compound with potential anti-infective properties Oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that the compound acts as a bidentate ligand coordinating through the nitrogen atom . In the context of oxadiazoles, they have been studied for their potential to inhibit cyclooxygenase , which is an enzyme involved in the inflammatory response.
Biochemical Pathways
Given the potential anti-inflammatory activity of oxadiazoles , it can be inferred that the compound may affect the cyclooxygenase pathway, leading to a reduction in the production of pro-inflammatory prostaglandins.
Result of Action
Given the potential anti-inflammatory activity of oxadiazoles , it can be inferred that the compound may lead to a reduction in inflammation at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
For instance, some oxadiazole derivatives have shown inhibitory effects on the hCA II enzyme .
Cellular Effects
Some oxadiazole derivatives have shown antibacterial activity , suggesting that they may influence cellular processes
Molecular Mechanism
Some oxadiazole derivatives have been found to exert their effects through binding interactions with biomolecules and changes in gene expression
Metabolic Pathways
Oxadiazole derivatives can participate in various chemical reactions , suggesting that they may be involved in complex metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine typically involves the cyclization of hydrazides with appropriate reagents. One common method includes the reaction of acylhydrazides with methyl ketones in the presence of a base such as potassium carbonate (K2CO3). This reaction proceeds through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Another method involves the use of iodine (I2) as a promoter in a metal-free domino protocol, which also achieves the desired cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: MnO2, oxygen (O2)
Reduction: NaBH4, hydrogen (H2)
Substitution: Halides, bases like K2CO3
Major Products Formed:
- Oxadiazole derivatives
- Amine derivatives
- Substituted oxadiazoles
Scientific Research Applications
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its use in drug discovery and as a scaffold in medicinal chemistry.
1,2,5-Oxadiazole:
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-N,2-N-dimethyl-1,3,4-oxadiazole-2,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXVJELKKWYDQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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